6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile: is a complex heterocyclic compound It is characterized by the presence of multiple functional groups, including an amino group, a bromo-substituted methoxyphenyl group, a methyl group, a phenyl group, and a pyrano[2,3-c]pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes, hydrazines, and malononitrile under reflux conditions. The reaction is often catalyzed by a base such as piperidine or triethylamine. The reaction mixture is then subjected to cyclization to form the pyrano[2,3-c]pyrazole ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is studied for its potential therapeutic applications. Its derivatives may serve as lead compounds in drug discovery and development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing various biochemical pathways.
Comparison with Similar Compounds
- 6-Amino-4-(5-chlorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile
- 6-Amino-4-(5-fluorophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile
- 6-Amino-4-(5-iodophenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile
Uniqueness: The uniqueness of 6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitile lies in the presence of the bromo and methoxy substituents on the phenyl ring. These groups can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C21H17BrN4O2 |
---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
6-amino-4-(5-bromo-2-methoxyphenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17BrN4O2/c1-12-18-19(15-10-13(22)8-9-17(15)27-2)16(11-23)20(24)28-21(18)26(25-12)14-6-4-3-5-7-14/h3-10,19H,24H2,1-2H3 |
InChI Key |
AJELWWBGZNUJDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=CC(=C3)Br)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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